tert-butyl N-{[2-(trifluoromethyl)piperidin-3-yl]methyl}carbamate
Description
tert-Butyl N-{[2-(trifluoromethyl)piperidin-3-yl]methyl}carbamate (CAS: 2031268-74-1) is a carbamate-protected piperidine derivative with the molecular formula C₁₂H₂₁F₃N₂O₂ and a molecular weight of 282.3 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the 2-position of the piperidine ring and a tert-butoxycarbonyl (Boc) carbamate group attached via a methylene linker to the 3-position (Figure 1). This compound is widely utilized as a versatile scaffold in medicinal chemistry and drug discovery due to its balanced lipophilicity, metabolic stability, and synthetic versatility .
Properties
Molecular Formula |
C12H21F3N2O2 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
tert-butyl N-[[2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-7-8-5-4-6-16-9(8)12(13,14)15/h8-9,16H,4-7H2,1-3H3,(H,17,18) |
InChI Key |
UPVMSIXKSONTNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCNC1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Common Synthetic Routes
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Starting material: 2-(trifluoromethyl)piperidine | The piperidine ring bearing a trifluoromethyl group at the 2-position is prepared or commercially obtained. |
| 2 | Base: Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) | Used to deprotonate the nitrogen or activate the methylene group for nucleophilic substitution. |
| 3 | Protecting group reagent: tert-butyl carbamate (Boc-NH₂) or Boc anhydride | Introduces the tert-butoxycarbonyl protecting group on the amine. |
| 4 | Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Polar aprotic solvents facilitate the reaction at elevated temperatures (typically 50-80 °C). |
| 5 | Reaction time: Several hours (4-24 h) | Ensures completion of the carbamate formation reaction. |
Typical Reaction:
The reaction proceeds via nucleophilic substitution where the piperidine nitrogen or a suitable intermediate reacts with the Boc reagent under basic conditions to yield the protected carbamate product.
Detailed Reaction Conditions
- Base selection: Sodium hydride is often preferred for its strong basicity, enabling efficient deprotonation and activation of the nucleophile. Potassium carbonate is used as a milder alternative in cases requiring less aggressive conditions.
- Solvent choice: THF is favored for its ability to dissolve both organic and inorganic reagents and maintain reaction homogeneity. DMF is used when higher polarity is required to stabilize charged intermediates.
- Temperature control: Elevated temperatures (50-80 °C) accelerate reaction kinetics but require careful monitoring to avoid decomposition or side reactions.
- Purification: The crude product is typically purified by column chromatography or recrystallization to achieve high purity.
Industrial Scale Synthesis
Industrial production adapts the above laboratory methods with optimization for scale, yield, and environmental considerations:
- Continuous flow reactors: Employed to improve reaction control, heat transfer, and reproducibility.
- Automated systems: For precise reagent dosing and reaction monitoring.
- Waste minimization: Optimization of reagent stoichiometry and solvent recycling.
- Quality control: In-process monitoring using techniques such as HPLC and NMR spectroscopy ensures consistent product quality.
Summary Table of Preparation Methods
| Aspect | Laboratory Synthesis | Industrial Synthesis |
|---|---|---|
| Starting materials | 2-(trifluoromethyl)piperidine, tert-butyl carbamate | Same, with bulk procurement |
| Base | Sodium hydride, potassium carbonate | Optimized equivalents, possibly safer bases |
| Solvent | THF or DMF | Solvent selection optimized for cost and safety |
| Temperature | 50-80 °C | Precise temperature control via flow reactors |
| Reaction time | 4-24 hours | Reduced reaction time via flow chemistry |
| Purification | Chromatography, recrystallization | Crystallization, filtration, minimal chromatography |
| Scale | Milligram to gram | Kilogram to ton scale |
| Waste management | Standard lab disposal | Solvent recovery, waste treatment |
Research Findings and Analytical Data
- The presence of the trifluoromethyl group at the 2-position enhances the compound’s lipophilicity and metabolic stability, which is critical for its use as a scaffold in drug discovery.
- The Boc protecting group is stable under the reaction conditions but can be selectively removed under acidic conditions when required.
- Analytical characterization typically includes NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{[2-(trifluoromethyl)piperidin-3-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{[2-(trifluoromethyl)piperidin-3-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl-substituted piperidine derivatives on biological systems. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of related molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its activity against various diseases, including neurological disorders and cancer .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique chemical properties make it suitable for a wide range of applications .
Mechanism of Action
The mechanism of action of tert-butyl N-{[2-(trifluoromethyl)piperidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The piperidine ring provides a scaffold for binding to these molecular targets, while the carbamate group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Positional Isomers: Substitution on the Piperidine Ring
tert-Butyl N-{[4-(Trifluoromethyl)piperidin-3-yl]methyl}carbamate
tert-Butyl (2-(Trifluoromethyl)piperidin-3-yl)carbamate
Stereochemical Variants
- tert-Butyl N-[(3S,5S)-5-(Trifluoromethyl)piperidin-3-yl]carbamate (CAS: 1932795-01-1)
Functional Group Modifications
- tert-Butyl N-[(2R,3S)-2-Methyl-3-piperidyl]carbamate (CAS: 1032684-85-7) Molecular Formula: C₁₁H₂₂N₂O₂ Key Difference: Replaces -CF₃ with a methyl group at the 2-position .
tert-Butyl ((3S,5S,6R)-6-Methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate (CAS: 1456803-43-2)
Simplified Analogs
- tert-Butyl (R)-Piperidin-3-ylcarbamate (CAS: 309956-78-3)
Comparative Data Table
Key Research Findings
- Lipophilicity and Bioavailability: The -CF₃ group in the target compound enhances membrane permeability compared to non-fluorinated analogs like tert-butyl (R)-piperidin-3-ylcarbamate .
- Stereochemical Influence : The (3S,5S) configuration in tert-butyl N-[(3S,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate demonstrates improved metabolic stability over racemic mixtures .
Biological Activity
Tert-butyl N-{[2-(trifluoromethyl)piperidin-3-yl]methyl}carbamate, with the CAS number 2031268-74-1, is a compound of interest due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and implications for therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : 282.30 g/mol
- Structure : The compound features a tert-butyl group and a trifluoromethyl-substituted piperidine ring, which may influence its pharmacological properties.
Research indicates that compounds similar to this compound may exhibit neuroprotective effects by acting as inhibitors of key enzymes involved in neurodegenerative processes. Specifically, studies have shown that related carbamate derivatives can inhibit β-secretase and acetylcholinesterase activities, which are crucial in the pathogenesis of Alzheimer’s disease (AD) by preventing the aggregation of amyloid beta peptides (Aβ) .
In Vitro Studies
In vitro experiments have demonstrated that related compounds can protect astrocyte cells from apoptosis induced by Aβ 1-42. The protective effect was attributed to a reduction in pro-inflammatory cytokines such as TNF-α and free radicals in cell cultures. However, the effectiveness of these compounds can vary significantly based on their chemical structure and bioavailability .
In Vivo Studies
In vivo studies using animal models have provided insights into the efficacy of these compounds. For instance, while some derivatives showed promise in reducing Aβ levels and β-secretase activity in rat models, results indicated that the bioavailability of certain compounds could limit their therapeutic potential when compared to established treatments like galantamine .
Alzheimer’s Disease Model
A notable study investigated a compound structurally similar to this compound (referred to as M4). In this study:
- Objective : To assess the protective effects against Aβ-induced toxicity.
- Findings : M4 exhibited moderate protective effects against Aβ-induced astrocyte death but did not show significant efficacy in vivo compared to galantamine .
This highlights the need for further research into optimizing the chemical structure for enhanced brain penetration and activity.
Summary of Findings
| Study Type | Key Findings |
|---|---|
| In Vitro | Moderate protection against Aβ-induced toxicity; reduction in TNF-α levels. |
| In Vivo | Limited efficacy compared to galantamine; bioavailability issues noted. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
